molecular formula C7H5BClF3O2 B1429893 3-Chloro-2-(trifluoromethyl)phenylboronic acid CAS No. 1401990-62-2

3-Chloro-2-(trifluoromethyl)phenylboronic acid

Cat. No. B1429893
M. Wt: 224.37 g/mol
InChI Key: ICRQHMYYORUKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is a chemical compound with the empirical formula C7H5BClF3O2 . It is a solid substance and is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(trifluoromethyl)phenylboronic acid” can be represented by the SMILES string OB(C1=CC=CC(C(F)(F)F)=C1Cl)O .


Chemical Reactions Analysis

“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is often used as a reactant in various chemical reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(trifluoromethyl)phenylboronic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 313.5±52.0 °C at 760 mmHg, and a flash point of 143.4±30.7 °C . It has a molar refractivity of 43.1±0.4 cm3 and a molar volume of 150.4±5.0 cm3 .

Scientific Research Applications

  • Catalysis in Organic Synthesis : A study by Wang, Lu, & Ishihara (2018) describes the use of a related compound, 2,4-bis(trifluoromethyl)phenylboronic acid, as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This highlights its potential in facilitating the synthesis of complex organic compounds.

  • Synthesis of Pharmaceuticals : Research by Ren Yuan-long (2007) focuses on synthesizing 2-chloro-5-(trifluoromethyl)phenylboronic acid, an important pharmaceutical intermediate. This demonstrates its significance in the drug development process.

  • Antimicrobial Properties : A study by Adamczyk-Woźniak et al. (2021) explores the structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids. They found that these compounds showed potential antibacterial potency against Escherichia coli and Bacillus cereus, indicating their possible application in developing new antimicrobial agents.

  • Reactivity in Transition Metal Complexes : The work by Zhang & Bie (2016) involves the synthesis and isolation of new copper(III) trifluoromethyl complexes. They also investigated the reactivity of these complexes with arylboronic acids, which could be relevant for developing new trifluoromethylated compounds in organic chemistry.

  • Development of Green Catalysts : Research by Ishihara, Kondo, & Yamamoto (2001) demonstrates the use of 3,5-bis(perfluorodecyl)phenylboronic acid as a "green" catalyst for direct amide condensation reactions. This is an example of the environmental applications of phenylboronic acid derivatives.

Safety And Hazards

“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is considered hazardous. It is harmful if swallowed and users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this chemical .

properties

IUPAC Name

[3-chloro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQHMYYORUKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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